Sodium ferric ethylenediaminetetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

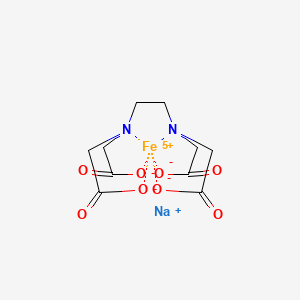

Sodium ferric ethylenediaminetetraacetate (NaFeEDTA) is a chelated iron complex formed by the binding of ferric iron (Fe³⁺) to ethylenediaminetetraacetate (EDTA). This structure ensures high stability and bioavailability, allowing iron to remain soluble in the gastrointestinal tract and resist interactions with dietary inhibitors like phytates and polyphenols . NaFeEDTA is widely used in food fortification and therapeutic iron supplementation due to its efficacy in addressing iron deficiency anemia (IDA) in diverse populations, including pregnant women, children, and chronic kidney disease (CKD) patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium ferric ethylenediaminetetraacetate can be synthesized by reacting ethylenediaminetetraacetic acid with ferric chloride and sodium hydroxide. The reaction involves dissolving sodium hydroxide in water, adding ethylenediaminetetraacetic acid, and then carefully heating the mixture until the solid dissolves. Ferric chloride is then dissolved in water and added to the mixture under continuous stirring .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process ensures the precise control of pH and temperature to optimize yield and purity. The compound is typically produced as a trihydrate form, which is a light yellow powder that is stable and unaffected by storage .

Chemical Reactions Analysis

Persulfate Activation

Sodium ferric EDTA acts as a catalyst in advanced oxidation processes. It activates persulfate (S₂O₈²⁻) to generate sulfate radicals (SO₄⁻·) :

S2O82−+Fe3+-EDTA→2SO4⋅−+Fe2+-EDTA

-

Radical lifetime: ~30–40 μs

-

Degrades chlorinated hydrocarbons (e.g., TCE) with 85–95% efficiency

Biological Reduction in NOx Removal

In bioreactors, Fe(III)-EDTA is reduced to Fe(II)-EDTA by microbial activity :

Fe3+-EDTA+e−MicrobesFe2+-EDTA

This facilitates NO absorption in flue gas treatment systems .

Photodegradation

Fe(III)-EDTA undergoes UV-light-induced degradation with a half-life of 20 days :

Fe3+-EDTAhνFe2++EDTA fragments

Factors Accelerating Degradation :

-

pH < 4 or > 9

-

Presence of H₂O₂

Thermal Stability

Decomposes at 80°C into iron oxides and EDTA derivatives .

Agricultural Use as Molluscicide

Releases Fe³⁺ ions toxic to mollusks while minimizing environmental persistence :

Photographic Bleaching

Converts metallic silver to soluble silver-EDTA complexes :

Ag0+Fe3+-EDTA→Ag+-EDTA+Fe2+

Iron Bioavailability

The complex dissociates in the duodenum (pH ~6.5), releasing Fe³⁺ for absorption :

Na[Fe(EDTA)]→Fe3++EDTA4−+Na+

-

2.5× higher vs. ferrous sulfate in anemia treatment

Reactive Oxygen Species (ROS) Generation

Iron-EDTA enhances lipid peroxidation via Fenton-like reactions :

Fe3+-EDTA+O2⋅−→Fe2+-EDTA+O2Fe2+-EDTA+H2O2→Fe3+-EDTA+OH⋅+OH−

Scientific Research Applications

Agricultural Applications

Molluscicide

Ferric sodium EDTA is primarily used as a broad-spectrum molluscicide. It effectively targets pests such as snails and slugs, particularly Cornu aspersum, which can damage crops and garden plants. The mechanism involves disrupting the oxygen-carrying hemocyanin in these organisms, leading to their death within days of exposure. This compound is considered safer than traditional molluscicides like metaldehyde, posing minimal risks to birds, pets, and humans when used appropriately .

Environmental Impact

While effective against target pests, ferric sodium EDTA is highly toxic to aquatic arthropods. Thus, careful application is crucial to mitigate non-target effects on beneficial organisms .

Medical Applications

Iron Supplementation

Ferric sodium EDTA serves as an iron source in treating iron deficiency anemia. Its bioavailability is significantly higher than that of other iron sources, making it a preferred choice in clinical settings. Studies have demonstrated its efficacy in various patient populations, including pregnant women and individuals with chronic kidney disease (CKD). For instance, a study showed that patients treated with ferric sodium EDTA in combination with vitamin C and other supplements exhibited improved hemoglobin levels and iron parameters compared to those receiving standard treatments .

Case Study: Chronic Kidney Disease

A clinical trial involving 21 patients with CKD assessed the efficacy of ferric sodium EDTA combined with other nutrients. The results indicated substantial improvements in hemoglobin levels and transferrin saturation without significant adverse effects, highlighting its potential for managing anemia in this population .

Food Fortification

Nutritional Additive

Ferric sodium EDTA is recognized for its role in food fortification. It provides an effective means of increasing dietary iron intake, especially for vulnerable populations such as children and pregnant women. The European Food Safety Authority has noted that iron from ferric sodium EDTA is 2 to 3 times more bioavailable than from other mineral sources .

Daily Intake Recommendations

- Children: Up to 22.3 mg/day

- Adults: Up to 11.1 mg/day

These values reflect the compound's incorporation into fortified foods and supplements designed to combat iron deficiency globally .

Data Summary Table

Mechanism of Action

The mechanism of action of sodium ferric ethylenediaminetetraacetate involves its ability to chelate metal ions. It binds to metal ions through its four oxygen and two nitrogen atoms, forming stable complexes. This chelation process prevents the metal ions from participating in unwanted reactions and makes them available for uptake in biological systems . In molluscs, it interacts with and destroys hemocyanin, a copper-based compound in their blood, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Iron Compounds

Bioavailability and Absorption Efficiency

- Key Findings :

Stability in Food Matrices

- Key Findings: NaFeEDTA-fortified whole wheat flour showed minimal peroxide value (1.2 mEq/kg) and hexanal levels (0.5 mg/kg) after 120 days, outperforming FS and FF .

Biological Activity

Sodium ferric ethylenediaminetetraacetate (Sodium Ferric EDTA) is a chelating agent widely recognized for its biological activity, particularly in agricultural applications as a molluscicide. This article explores its biological mechanisms, toxicity, and potential therapeutic uses based on diverse research findings.

Sodium Ferric EDTA is a complex of iron and ethylenediaminetetraacetic acid (EDTA), which serves as a chelating agent. Its primary mechanism of action involves the interaction with hemocyanin, a copper-based oxygen transport protein found in mollusks and some arthropods. Upon ingestion, Sodium Ferric EDTA disrupts the respiratory function of these organisms, leading to death within two to three days post-exposure .

| Component | Function |

|---|---|

| Sodium Ferric EDTA | Chelates iron and interferes with hemocyanin function |

| Hemocyanin | Oxygen transport in mollusks |

Toxicity Profile

Sodium Ferric EDTA has been evaluated for its toxicity in various studies. It is classified as practically non-toxic to mammals, including humans, when used according to label directions. However, it has shown acute toxicity to aquatic arthropods like Daphnia, necessitating careful application to avoid environmental contamination .

Case Study: Toxicity in Dogs

Reports indicate that dogs consuming large quantities of Sodium Ferric EDTA experienced abdominal pain and hemorrhagic gastroenteritis; however, all cases resulted in recovery following treatment . This highlights the importance of monitoring exposure levels in non-target species.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of Sodium Ferric EDTA. Research has shown that EDTA can enhance the efficacy of antibiotics against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies demonstrated that EDTA significantly inhibited bacterial biofilm formation, suggesting its potential use in clinical settings for infection control .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 17% EDTA | High |

| Pseudomonas aeruginosa | 17% EDTA | High |

Biocompatibility and Therapeutic Applications

The biocompatibility of Sodium Ferric EDTA has been assessed through various models. For instance, cellulose-EDTA conjugates have shown promising results in maintaining fibroblast viability while preventing bacterial colonization in co-culture systems . Additionally, studies indicate that Sodium Ferric EDTA may possess antioxidant and anti-inflammatory properties, particularly in models of liver fibrosis induced by toxins like carbon tetrachloride (CCl4) .

Environmental Impact

Despite its efficacy as a pesticide, Sodium Ferric EDTA's environmental impact must be considered. It is deemed a narrow-target pesticide, primarily affecting mollusks while posing minimal risks to birds and beneficial insects when applied correctly . However, caution is advised due to its toxicity to aquatic life.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Sodium ferric ethylenediaminetetraacetate (NaFeEDTA) in laboratory settings?

NaFeEDTA is typically synthesized via a two-step process:

Chelation reaction : Ethylenediaminetetraacetic acid (EDTA) is reacted with ferric nitrate (Fe(NO₃)₃) under controlled pH (8–9) using sodium hydroxide (NaOH) to form the iron-EDTA complex.

Crystallization : The solution is concentrated and cooled to precipitate NaFeEDTA·3H₂O crystals, which are purified via recrystallization .

Key quality control involves verifying Fe³⁺ content through redox titration or atomic absorption spectroscopy (AAS) .

Q. How is NaFeEDTA analytically characterized for purity and stability in research formulations?

- Purity analysis : High-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) spectrophotometry is the gold standard for quantifying NaFeEDTA content and detecting impurities (e.g., uncomplexed EDTA or iron oxides) .

- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure are conducted, with stability assessed via spectrophotometric monitoring of Fe³⁺ dissociation .

Q. What are the primary applications of NaFeEDTA in plant biology research?

NaFeEDTA is used in plant tissue culture to optimize micronutrient availability. For example:

- In raspberry micropropagation, doubling the NaFeEDTA concentration (e.g., from 0.1 mM to 0.2 mM) in Murashige and Skoog (MS) media enhances shoot proliferation by 30–40%, likely due to improved iron bioavailability .

- Its role in preventing oxidative stress in explants is studied using chlorophyll fluorescence and reactive oxygen species (ROS) assays .

Advanced Research Questions

Q. How does NaFeEDTA influence reaction mechanisms in catalytic systems, such as hydrogen peroxide decomposition?

NaFeEDTA acts as a redox-active catalyst in H₂O₂ decomposition via a hydroxyl radical (•OH) chain mechanism:

- Mechanistic steps :

- Fe³⁺-EDTA reacts with H₂O₂ to generate Fe²⁺-EDTA and •OH.

- •OH propagates the chain by attacking H₂O₂ or EDTA ligands.

- Retardation effects : Additives like acetone or t-butanol scavenge •OH, slowing decomposition kinetics. This is validated using electron paramagnetic resonance (EPR) to detect radical intermediates .

- Comparative studies : NaFeEDTA’s catalytic efficiency is benchmarked against other iron chelates (e.g., Fe-nitrilotriacetate) under varying pH and ionic strength .

Q. What experimental strategies resolve discrepancies in NaFeEDTA’s bioavailability studies across different biological models?

Conflicting bioavailability data (e.g., in mammalian vs. plant systems) are addressed through:

- Isotopic labeling : Using ⁵⁵Fe-labeled NaFeEDTA to track iron uptake in Caco-2 cell models or hydroponic plant systems .

- Competitive binding assays : Testing interactions with dietary inhibitors (e.g., phytate) using inductively coupled plasma mass spectrometry (ICP-MS) to quantify Fe²⁺/Fe³⁺ speciation .

- In vivo balance studies : Measuring fecal/urinary excretion in animal models to calculate net absorption rates .

Q. How can researchers optimize NaFeEDTA’s role in micronutrient fortification studies while mitigating interference with other minerals?

- Synergistic formulations : Combining NaFeEDTA with zinc gluconate and selenomethionine in molar ratios (e.g., 1:1:0.5) improves iron and zinc co-absorption, validated via dual-isotope (⁵⁷Fe and ⁶⁷Zn) tracer studies .

- Competitive inhibition mitigation : Adding ascorbic acid (10 mM) reduces Fe³⁺ to Fe²⁺, enhancing solubility and reducing antagonism with calcium or magnesium .

Q. What safety protocols are critical for handling NaFeEDTA in laboratory settings?

- PPE requirements : Chloroprene gloves (0.4 mm thickness) and Tyvek® suits prevent dermal exposure. Full-face respirators with N95 filters are mandated for aerosolized handling .

- Waste disposal : Neutralization with 1 M NaOH followed by Fe³⁺ precipitation as Fe(OH)₃ ensures compliance with EPA heavy metal disposal guidelines .

Q. Methodological Considerations Table

Properties

Molecular Formula |

C10H12FeN2NaO8+2 |

|---|---|

Molecular Weight |

367.05 g/mol |

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(5+) |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+5;+1/p-4 |

InChI Key |

UWSAIOMORQUEHN-UHFFFAOYSA-J |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+5] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.